molecular formula C17H15FN2O2 B2418968 (Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide CAS No. 1014554-59-6

(Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide

Cat. No.: B2418968
CAS No.: 1014554-59-6
M. Wt: 298.317
InChI Key: RGXGXYYJVQBPRX-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide is a synthetic organic compound that features a furan ring substituted with a fluorophenyl group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated furan.

    Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.

    Formation of the Enamide: The final step involves the formation of the enamide through a condensation reaction between the cyano-substituted furan and an appropriate amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines or other reduced functional groups.

    Substitution: Nitro, sulfonyl, or other substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features, which may impart biological activity.

    Materials Science: The compound’s furan ring and fluorophenyl group make it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano group and fluorophenyl group can interact with the target through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    (5-Phenylfuran-2-yl)methanamine Derivatives: These compounds share the furan ring and phenyl group but differ in the substituents and overall structure.

    Benzofuran Derivatives: These compounds have a fused benzene and furan ring system and exhibit different biological activities.

Uniqueness

(Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide is unique due to the presence of the cyano group and the specific substitution pattern on the furan ring. This unique structure may impart distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-11(2)20-17(21)12(10-19)9-13-7-8-16(22-13)14-5-3-4-6-15(14)18/h3-9,11H,1-2H3,(H,20,21)/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXGXYYJVQBPRX-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C\C1=CC=C(O1)C2=CC=CC=C2F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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